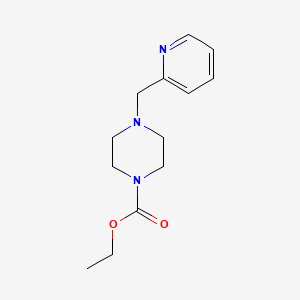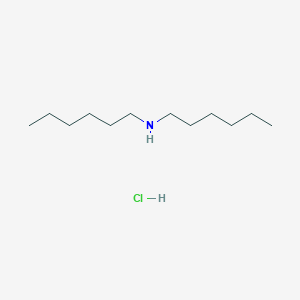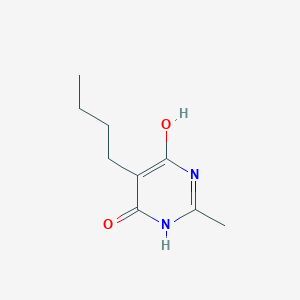
N'-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromine and fluorine atom on the benzylidene ring, and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-methyl-3-furohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors, leading to the desired biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine
- N’-(5-Bromo-2-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N’-(5-Bromo-2-fluorobenzylidene)-2-pyrazinecarbohydrazide
Uniqueness
N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide is unique due to its specific structural features, such as the presence of both bromine and fluorine atoms on the benzylidene ring and the furohydrazide moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10BrFN2O2 |
|---|---|
Molecular Weight |
325.13 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H10BrFN2O2/c1-8-11(4-5-19-8)13(18)17-16-7-9-6-10(14)2-3-12(9)15/h2-7H,1H3,(H,17,18)/b16-7+ |
InChI Key |
ZLWWRJRPZBUTHG-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)

![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)

![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)


![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)
